2-(2-Fluorophenyl)-1,3-dioxolane CAS 133393-02-9 properties
2-(2-Fluorophenyl)-1,3-dioxolane CAS 133393-02-9 properties
The following technical guide is structured to provide actionable, high-level insights for researchers and drug development professionals working with 2-(2-Fluorophenyl)-1,3-dioxolane.
CAS: 133393-02-9 | Molecular Formula: C₉H₉FO₂[1]
Executive Summary
2-(2-Fluorophenyl)-1,3-dioxolane represents a critical protected intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Structurally, it is the cyclic ethylene acetal of 2-fluorobenzaldehyde. Its primary utility lies in its ability to mask the electrophilic aldehyde functionality, rendering the molecule inert to nucleophiles, bases, and reducing agents. This orthogonality allows for chemoselective transformations on the aromatic ring—specifically facilitating Directed Ortho Metalation (DoM) strategies where the fluorine substituent and the acetal group can cooperatively or competitively direct functionalization.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The compound is a clear, colorless liquid at room temperature. It is characterized by the stability of the five-membered dioxolane ring, which is significantly more robust than acyclic acetals due to the entropic benefit of the chelate effect.
| Property | Data | Note |
| CAS Number | 133393-02-9 | |
| Molecular Weight | 168.17 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | ~85–90 °C @ 20 Torr | Estimated based on 2,6-difluoro analog [1] |
| Solubility | Soluble in organic solvents | DCM, THF, Toluene, EtOAc |
| Stability | Stable to Base/Nucleophiles | Labile to aqueous acids |
| LogP | ~1.8 | Lipophilic, suitable for organic extraction |
Synthesis & Reaction Mechanics[9][10]
The Acetalization Protocol
The synthesis involves the condensation of 2-fluorobenzaldehyde with ethylene glycol. This reaction is reversible and equilibrium-driven. To drive the reaction to completion (Le Chatelier’s principle), water must be continuously removed from the system.
Key Reagents:
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Substrate: 2-Fluorobenzaldehyde (electrophile).[2]
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Reagent: Ethylene Glycol (1,2-ethanediol) (nucleophile).
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Catalyst: p-Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA).
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Solvent: Toluene or Benzene (forms azeotrope with water).
Mechanistic Pathway
The mechanism follows a classic acid-catalyzed nucleophilic addition-elimination pathway. The fluorine atom at the ortho position exerts an inductive withdrawing effect (-I), slightly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, potentially accelerating the initial nucleophilic attack.
Figure 1: Acid-catalyzed acetalization mechanism. Note the critical step of water elimination, which drives the equilibrium forward.
Strategic Utility in Drug Design
Orthogonal Protection
In medicinal chemistry, this acetal serves as a "mask." While aldehydes are susceptible to attack by Grignard reagents, lithium aluminum hydride (LiAlH₄), or organolithiums, the 1,3-dioxolane moiety is completely inert to these conditions.
Self-Validating Check: If your reaction mixture turns acidic (pH < 7), the protecting group is at risk. Always maintain a neutral or basic environment during downstream transformations.
Directed Ortho Metalation (DoM)
The 2-(2-fluorophenyl)-1,3-dioxolane scaffold is a prime candidate for regioselective functionalization.
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The Acetal: A moderate Directed Metalation Group (DMG) that coordinates lithium.
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The Fluorine: A strong inductive DMG.
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Regioselectivity: When treated with n-butyllithium (n-BuLi), lithiation is highly likely to occur at the C3 position (sandwiched between the acetal and the fluorine) or the C6 position (ortho to the acetal). The "ortho-fluorine effect" typically dominates, directing metalation to C3, allowing for the introduction of electrophiles adjacent to the fluorine [2].
Figure 2: Stability profile of the dioxolane protecting group. It is stable to bases and reductants but labile to aqueous acid.
Experimental Protocols
Protocol: Synthesis via Dean-Stark Trap
Objective: Preparation of 2-(2-fluorophenyl)-1,3-dioxolane on a 50 mmol scale.
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Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Charging: Add 2-fluorobenzaldehyde (6.2 g, 50 mmol), ethylene glycol (3.4 g, 55 mmol, 1.1 equiv), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 2 mol%) to the flask.
-
Solvent: Add Toluene (100 mL).
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Reflux: Heat the mixture to reflux (oil bath ~130 °C). Monitor the collection of water in the trap.
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Endpoint: Reflux until water evolution ceases (typically 3–5 hours).
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Validation: Spot TLC (Hexane/EtOAc 4:1). The aldehyde spot (lower Rf) should disappear; the acetal spot (higher Rf) should appear.
-
-
Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst. Wash with brine (50 mL).
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Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude oil can be distilled under reduced pressure for high purity (expected yield >90%).
Protocol: Deprotection (Hydrolysis)
Objective: Removal of the dioxolane group to regenerate the aldehyde.
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Dissolution: Dissolve the acetal (10 mmol) in THF (20 mL) and Water (5 mL).
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Acidification: Add 1M HCl (5 mL) or a catalytic amount of pTSA.
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Reaction: Stir at room temperature for 1–2 hours.
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Validation: Monitor by TLC for the reappearance of the aldehyde.
-
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Workup: Neutralize with saturated NaHCO₃, extract with Ethyl Acetate, and concentrate.
Safety & Handling
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Hazards: The compound is classified as Flammable (H225) and causes Serious Eye Irritation (H319) [3].[3]
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.
-
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory.
References
-
Vertex AI Search. Search Results for fluorobenzaldehyde acetal properties. (2025). 4[5][4][6]
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Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes - Synthesis and Stability. (2025). 7[5][6]
-
Penta Chemicals. Safety Data Sheet: 1,3-Dioxolane. (2023). 3[8][5][6]
Sources
- 1. 2-(2-fluorophenyl)-1,3-dioxolane 96% | CAS: 133393-02-9 | AChemBlock [achemblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. 2,2-Difluoro-1,3-dioxolane | C3H4F2O2 | CID 21955827 - PubChem [pubchem.ncbi.nlm.nih.gov]
